molecular formula C43H72O14 B1261949 saikosaponin B3 CAS No. 58316-42-0

saikosaponin B3

Cat. No. B1261949
CAS RN: 58316-42-0
M. Wt: 813 g/mol
InChI Key: GLQYFMRUYWFXGT-ZGFARVGISA-N
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Description

Synthesis Analysis

The synthesis of saikosaponins, including saikosaponin A (SSa) and D (SSd), has been achieved through methods featuring the preparation of aglycones from oleanolic acid, regioselective glycosylation to construct β-(1→3)-linked disaccharide fragments, and efficient gold(I)-catalyzed glycosylation for glycan installation on the aglycones (Wang et al., 2021).

Molecular Structure Analysis

Saikosaponins are characterized by their complex glycosidic structures. For example, the mass spectrometric fragmentation pathways and UV spectral features of saikosaponins have been systematically studied, revealing characteristic ions that can be used for the identification of these compounds (Liu et al., 2021).

Chemical Reactions and Properties

The chemical properties of saikosaponins are influenced by their structural features such as the presence of carbonyl groups (C=O) in the aglycone, which contribute to their biological activities. The study of degradation products of saikosaponin A under acid hydrolytic conditions has helped elucidate the structural transformation pathways of these compounds (Li et al., 2016).

Physical Properties Analysis

The solubilization of saikosaponin-a with hemslosides Ma2 and Ma3, bisdesmosides of oleanolic acid isolated from Chinese folk medicine, significantly increased the water solubility of saikosaponin-a. This discovery highlights the importance of understanding the physical properties of saikosaponins for enhancing their biomedical applications (Morita et al., 1986).

Chemical Properties Analysis

Saikosaponins, through their diverse chemical structures, interact with biological systems in various ways. For instance, saikosaponin b2 has been found to inhibit the proliferation of B16 melanoma cells, suggesting a mechanism involving the down-regulation of protein kinase C (PKC) activity (Zong et al., 1996). Moreover, the structure-activity relationship study of saikosaponins for Na+, K(+)-ATPase inhibiting action indicates the importance of specific chemical structures for their inhibitory activity (Zhou et al., 1996).

Scientific Research Applications

Inhibition of Cell Adhesion

Saikosaponins, including B3, have been found to inhibit the interaction of selectins (E, L, and P) with THP-1 cells, which suggests a potential for therapeutic strategies in treating inflammation. Saikosaponin D, in particular, demonstrated notable inhibitory activity on L-selectin-mediated cell adhesion (Jang et al., 2014).

Role in Biosynthesis and Genomic Studies

Saikosaponin B3 is a significant bioactive constituent in Bupleurum chinense, a traditional Chinese medicinal plant. Genomic studies have identified genes related to saikosaponin biosynthesis, with a focus on enzymes that catalyze the formation of the saikosaponin backbone, revealing a substantial foundation for further research on metabolism and regulation of saikosaponins (Sui et al., 2011).

Pharmacological Effects and Applications

Research has shown a broad spectrum of pharmacological activities for saikosaponins, including anti-inflammatory, antitumor, antiviral, and neuroregulation activities. This has led to various clinical applications, particularly in traditional Chinese medicine. However, it's noted that excessive dosage can lead to liver damage, emphasizing the importance of controlled use (Yuan et al., 2016).

Potential in Cancer Treatment

Saikosaponins, including B3, have shown promising results in preventing and treating hepatocellular carcinoma through various mechanisms such as inhibiting proliferation, inducing apoptosis, and enhancing anti-tumor immunity. This indicates a significant potential for clinical application in cancer therapy (Reny, 2014).

Safety and Hazards

Saikosaponin B3 is a potent active pharmaceutical ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is considered a moderate to severe irritant to the skin and eyes .

Future Directions

Saikosaponins, including saikosaponin B3, have attracted increasing attention due to their broad activity and favorable safety profile . Future research is expected to focus on the production of novel saikosaponin-based anti-inflammatory, efficacious anticancer, and anti-novel-coronavirus agents with improved efficacy and reduced toxicity .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQYFMRUYWFXGT-ZGFARVGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316913
Record name Saikosaponin B3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

813.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58316-42-0
Record name Saikosaponin B3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58316-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saikosaponin B3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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